molecular formula C11H13FN4 B1491707 (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267877-78-0

(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1491707
CAS No.: 1267877-78-0
M. Wt: 220.25 g/mol
InChI Key: ATRQHIKVAQLPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a fluorophenyl group and an ethyl group .


Molecular Structure Analysis

The molecular formula of this compound is C11H13FN4 . It contains a 1,2,3-triazole ring, an ethyl group, and a fluorophenyl group. The exact structure would depend on the positions of these groups on the triazole ring.

Scientific Research Applications

Receptor Imaging and Neuropharmacology

(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine and its derivatives have been explored for their potential applications in neuropharmacology, particularly in receptor imaging within the brain. A study focused on the imaging of 5-HT(1A) receptors, a type of serotonin receptor, using a radioligand related to the compound . This application is crucial for understanding the distribution of these receptors in healthy individuals, which has implications for diagnosing and researching psychiatric and neurodegenerative disorders. The research highlighted that the radioligand could be used for quantitative imaging of 5-HT(1A) receptors, providing insights into the receptor's role in various brain areas (Passchier et al., 2000).

Another study utilized a novel 5-HT(1A) antagonist for PET (Positron Emission Tomography) imaging to determine receptor occupancy in the human brain, indicating the broader applicability of fluorophenyl derivatives in developing therapeutic agents for mental health disorders such as anxiety and mood disorders (Rabiner et al., 2002). These applications are pivotal for advancing our understanding of the brain's serotonergic system and developing targeted treatments.

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of drugs related to this compound have been a subject of research to understand how these compounds are processed in the human body. A study on a potent GABA-A alpha2/3 receptor agonist with a similar fluorophenyl structure highlighted the drug's extensive metabolism, indicating the importance of understanding pharmacokinetic profiles for drug development (Polsky-Fisher et al., 2006).

Properties

IUPAC Name

[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQHIKVAQLPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.